1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H10BrNOS This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone
Preparation Methods
The synthesis of 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-mercaptophenol and 3-bromopropan-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
Scientific Research Applications
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one can be compared with similar compounds such as:
1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one: This compound has a similar structure but differs in the position of the bromine atom.
1-(2-Amino-4-mercaptophenyl)propan-2-one: This compound lacks the bromine atom and has different reactivity and applications.
1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one: Another structural isomer with distinct chemical properties
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(2-amino-4-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5,11H2 |
InChI Key |
GQQDXLCHISYFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)N)CC(=O)CBr |
Origin of Product |
United States |
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